molecular formula C11H10N2O2 B2644874 Amino-quinolin-3-YL-acetic acid CAS No. 1260643-33-1

Amino-quinolin-3-YL-acetic acid

Cat. No.: B2644874
CAS No.: 1260643-33-1
M. Wt: 202.213
InChI Key: AXYJMUJCXQQBRU-UHFFFAOYSA-N
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Description

Amino-quinolin-3-YL-acetic acid is a quinoline derivative featuring an amino (-NH₂) group and an acetic acid (-CH₂COOH) moiety attached to the 3-position of the quinoline ring.

Properties

IUPAC Name

2-amino-2-quinolin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-10(11(14)15)8-5-7-3-1-2-4-9(7)13-6-8/h1-6,10H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYJMUJCXQQBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino-quinolin-3-YL-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with quinoline or its derivatives.

    Functionalization: Introduction of an amino group at the 3-position of the quinoline ring. This can be achieved through nitration followed by reduction or direct amination using suitable reagents.

    Acetic Acid Introduction: The acetic acid moiety is introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Amino-quinolin-3-YL-acetic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Amino-quinolin-3-YL-acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of amino-quinolin-3-YL-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-Amino-2-(quinolin-6-yl)acetic acid (CAS 108763-20-8)
  • Structural Differences: The amino and acetic acid groups are positioned at the 6- and 2-positions of the quinoline ring, respectively, unlike the 3-yl substitution in the target compound.
  • Implications: Positional isomerism can drastically alter molecular interactions. For instance, the 3-yl substitution in Amino-quinolin-3-YL-acetic acid may enhance hydrogen bonding with biological targets compared to the 6-yl analog, which could influence binding affinity or pharmacokinetics .
Quinolin-5-ylacetic acid (CAS 152150-03-3)
  • Structural Differences: The acetic acid group is attached to the 5-position of quinoline, lacking the amino substituent.
  • Implications: The absence of the amino group reduces polarity and metal-chelating capacity.

Functional Group Variations

2-(2-Chloro-6-methylquinolin-3-yl)acetic acid (CAS 1431729-33-7)
  • Structural Differences: A chloro (-Cl) and methyl (-CH₃) group replace the amino (-NH₂) substituent.
  • Biological Activity: Chlorinated quinolines often exhibit antibacterial properties, suggesting the target compound’s amino group might shift activity toward metal-dependent pathways (e.g., enzyme inhibition via chelation) .
2-Methyl-4-quinolone-3-acetic acid
  • Structural Differences: A ketone group at the 4-position modifies the quinoline core to a quinolone, with acetic acid at the 3-position.
  • Activity: Quinolones are known for antibacterial effects, suggesting the target compound’s amino group could either enhance or redirect bioactivity depending on substituent interactions .

Derivatives with Heterocyclic Modifications

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structural Differences : Incorporates a fused furan ring and a methoxyphenyl group at the 2-position.
  • Implications: Synthesis: Prepared via a multicomponent reaction involving 8-hydroxyquinoline, highlighting the versatility of quinoline-based synthetic routes, which could be modified to introduce amino groups . Applications: The furan ring increases aromaticity and may influence fluorescence properties, whereas the target compound’s amino group prioritizes chelation and solubility .

Key Data Table: Comparative Properties

Compound Name Molecular Weight Substituents Position Key Properties/Applications
This compound 218.2 -NH₂, -CH₂COOH 3 High solubility, metal chelation
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid 235.67 -Cl, -CH₃, -CH₂COOH 3 Antibacterial, moderate solubility
Quinolin-5-ylacetic acid 203.2 -CH₂COOH 5 Synthetic intermediate
2-Methyl-4-quinolone-3-acetic acid 245.2 -CH₃, -CH₂COOH 3 (quinolone) Antibacterial

Research Findings and Implications

  • Metal Chelation: The amino and carboxylic acid groups in this compound may synergize for enhanced chelation of transition metals (e.g., Fe³⁺, Cu²⁺), a property exploited in 8-hydroxyquinoline derivatives for antimicrobial and anticancer applications .
  • Antibacterial Potential: Structural analogs like 2-Methyl-4-quinolone-3-acetic acid suggest that the target compound’s activity could be optimized by balancing electron-donating (amino) and withdrawing (carboxylic acid) groups .
  • Synthetic Flexibility: Methods such as telescoped multicomponent reactions (used for furan-quinoline analogs) could be adapted for efficient large-scale synthesis of the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Amino-quinolin-3-YL-acetic acid, and how can reaction efficiency be optimized?

  • Methodology : Begin with Friedländer or Pfitzinger quinoline synthesis, followed by acetic acid side-chain introduction via alkylation or coupling reactions. Use potassium permanganate for oxidation steps (as in tetrahydroquinoline derivatives) and lithium aluminum hydride for selective reductions . Optimize yields by controlling temperature (e.g., 60–80°C for cyclization) and using catalysts like palladium for cross-coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodology : Employ 1^1H/13^13C NMR to confirm the quinoline backbone and acetic acid moiety, focusing on aromatic proton signals (δ 7.0–9.0 ppm) and carboxylate carbon (δ ~170 ppm). Use HPLC-MS for purity assessment and IR spectroscopy to verify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via LC-MS and compare with control samples stored at 4°C and room temperature .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data versus computational modeling for this compound?

  • Methodology : Cross-validate results using multiple techniques:

  • Perform X-ray crystallography to resolve bond angles and spatial arrangements.
  • Compare with DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in tautomeric forms or hydrogen bonding .
  • Use solid-state NMR to reconcile differences between experimental and simulated data .

Q. What strategies can elucidate the compound’s interaction with specific enzymes in biochemical pathways?

  • Methodology :

  • Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting enzymes like cyclooxygenase or kinases, given structural similarities to bioactive quinoline derivatives .
  • Use molecular docking (AutoDock Vina) to predict binding affinities, focusing on the acetic acid moiety’s role in active-site interactions .
  • Validate findings with CRISPR-edited cell lines to assess pathway-specific effects .

Q. How can researchers optimize the compound’s solubility and stability for in vitro pharmacological models?

  • Methodology :

  • Test co-solvents (e.g., DMSO:PBS mixtures) and pH adjustments (4.5–7.4) to enhance aqueous solubility.
  • Use nanoformulation (liposomes or PEGylation) to improve bioavailability and reduce aggregation .
  • Monitor stability via circular dichroism (CD) and dynamic light scattering (DLS) over 72-hour periods .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound derivatives?

  • Methodology :

  • Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and H-bond donors.
  • Use molecular dynamics simulations (GROMACS) to assess conformational flexibility in biological membranes .

Data Interpretation and Conflict Resolution

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Compare metabolic stability using liver microsome assays (human/rat) to identify rapid degradation pathways .
  • Conduct pharmacokinetic studies (Cmax_{max}, AUC) to correlate in vitro IC50_{50} values with plasma concentrations .
  • Use isotopic labeling (14^{14}C) to track metabolite formation in animal models .

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